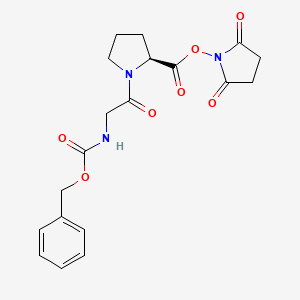

Z-Gly-pro-osu

描述

Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C19H21N3O7 , and it has a molecular weight of 403.39 .

Synthesis Analysis

This compound is frequently used as a protecting group for amines, where the this compound group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O . The empirical formula is C19H21N3O7 . Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .科学研究应用

酶学与生物化学

Z-Gly-pro-osu: 用于酶学测定中研究C-末端肽基-L-脯氨酸水解酶的活性。 这些酶存在于米曲霉等生物体中,在水解C-末端肽基-L-脯氨酸键中起着至关重要的作用,这对于理解富含脯氨酸的肽的代谢至关重要 .

乳糜泻研究

在乳糜泻的背景下,This compound 作为脯氨酰内肽酶 (PEP) 的底物。这些酶能够降解麸质免疫原性肽,这些肽抵抗消化并触发基因易感个体的免疫反应。 使用This compound 研究 PEP 活性可能导致乳糜泻的新治疗方法 .

食品科学与技术

This compound 的应用扩展到食品科学领域,在那里它被用来研究能够解毒食品中麸质的酶。 这对开发无麸质食品和改善麸质不耐受或乳糜泻患者的生活质量具有重要意义 .

微生物酶研究

This compound: 在鉴定和表征具有降解麸质能力的新型微生物酶方面起着重要作用。 通过作为这些酶的底物,它有助于发现食品加工和制药方面的潜在应用 .

植物生物化学

在植物生物化学中,This compound 用于研究脯氨酸后裂解酶 (PPCEs)。 这些酶类似于哺乳动物和微生物 PEP,在植物代谢和对环境胁迫的反应中起着重要作用 .

安全和危害

作用机制

Target of Action

The primary target of Z-Gly-pro-osu is Fibroblast Activation Protein-α (FAPα) . FAPα is a type II integral serine protease that is specifically expressed by activated fibroblasts . It is uniquely expressed by reactive stromal fibroblasts in most human epithelial tumors . FAPα also has prolyl peptidase and endopeptidase activities . Therefore, FAPα is increasingly considered as a potential pan-tumor target for the design of tumor-targeted prodrugs .

Mode of Action

This compound is a prodrug that is activated by FAPα . The compound is conjugated with a FAPα-specific dipeptide (Z-Gly-Pro) to develop a targeted prodrug . The prodrug can effectively release the active drug after incubation with FAPα . The released drug then interacts with its targets, leading to changes that result in its anti-tumor effects .

Biochemical Pathways

The activation of this compound by FAPα influences several biochemical pathways. FAPα overexpression promotes tumor development and metastasis by influencing extracellular matrix remodeling, intracellular signaling, angiogenesis, epithelial-to-mesenchymal transition, and immunosuppression .

Pharmacokinetics

Prodrugs like this compound are designed to improve the bioavailability of the active drug . They are typically stable in the bloodstream and become activated in the target tissues, which can enhance the delivery and effectiveness of the active drug .

Result of Action

The activation of this compound results in significant anti-tumor effects. For instance, it has been shown to have similar anti-tumor efficacy to the active drug in mice with 4T1 tumors, without apparent cardiotoxic effects . The prodrug strategy based on FAPα activation is expected to achieve targeted delivery of anti-tumor agents .

Action Environment

The action of this compound is influenced by the presence of FAPα, which is specifically expressed in tumor tissues . This allows the prodrug to be selectively activated in the tumor environment, enhancing its efficacy and stability . .

生化分析

Biochemical Properties

Z-Gly-pro-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an activating agent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins, including fibroblast activation protein-alpha (FAP-alpha), which is a serine protease specifically expressed in tumor-associated fibroblasts . The interaction between this compound and FAP-alpha is significant as it allows for the selective delivery of therapeutic agents to tumor cells. Additionally, this compound is hydrolyzed by FAP-alpha, leading to the release of active therapeutic agents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In tumor cells, particularly those expressing high levels of FAP-alpha, this compound facilitates the targeted delivery of therapeutic agents, enhancing their cytotoxic effects . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human breast cancer cells with high levels of FAP-alpha expression, this compound-conjugated prodrugs exhibit significant cytotoxicity . This targeted approach minimizes the impact on normal cells, thereby reducing potential side effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FAP-alpha, leading to the hydrolysis of the compound and the subsequent release of active therapeutic agents . This interaction is facilitated by the binding of this compound to the active site of FAP-alpha, resulting in the cleavage of the ester bond and the release of the active drug. This process not only enhances the specificity of drug delivery to tumor cells but also reduces the systemic toxicity of the therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that this compound remains stable in plasma and in the homogenates of FAP-alpha-negative normal tissues, such as the heart and kidney . In the presence of FAP-alpha, this compound is rapidly hydrolyzed, leading to the release of active therapeutic agents. Long-term studies have demonstrated that the use of this compound-conjugated prodrugs results in sustained anti-tumor activity with minimal adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving tumor-bearing mice, higher doses of this compound-conjugated prodrugs have been shown to enhance anti-tumor activity without causing significant toxicity . At extremely high doses, some adverse effects, such as weight loss, have been observed. These findings suggest that while this compound is effective in targeting tumor cells, careful consideration of dosage is essential to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as dipeptidyl peptidase 4 (DPP4), which catalyzes the cleavage of dipeptides . This interaction influences metabolic flux and metabolite levels, particularly in the context of immune responses and inflammation . The modulation of these pathways by this compound contributes to its therapeutic efficacy and specificity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with specific transporters that mediate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that guide this compound to its site of action. The precise subcellular localization of this compound enhances its therapeutic efficacy and minimizes off-target effects .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIDHODHKSHNL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

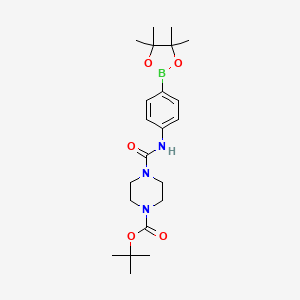

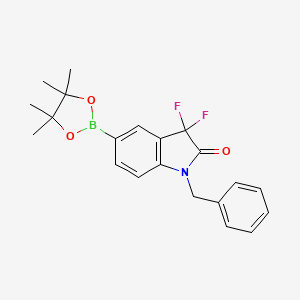

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)